

NMR characterization of 7 β -Hydroxymethyl Drospirenone

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Compound of Interest

Compound Name: 7 β -Hydroxymethyl Drospirenone

Cat. No.: B1158059

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Application Note: Advanced NMR Characterization and Stereochemical Elucidation of **7 β -Hydroxymethyl Drospirenone**

Context and Chemical Significance

Drospirenone is a widely utilized fourth-generation synthetic progestin characterized by a unique steroidal framework containing two highly strained cyclopropyl rings (6 β ,7 β and 15 β ,16 β -dimethylene). During active pharmaceutical ingredient (API) synthesis or under forced degradation conditions (such as hydrolytic or acidic stress), the 6,7-cyclopropyl ring is particularly susceptible to nucleophilic attack and rearrangement [1].

When this ring-opening occurs in the presence of water, it yields **7 β -hydroxymethyl drospirenone** (also classified as Drospirenone EP Impurity B)[2, 3]. Regulatory bodies (e.g., ICH Q3A/B) require rigorous structural elucidation of such impurities to ensure drug safety and efficacy [4]. While mass spectrometry can easily confirm the molecular formula (C₂₄H₃₂O₄, MW 384.51) [3], it cannot unambiguously resolve the stereochemistry at the C7 position. This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to definitively assign the structure and confirm the exact 7 β -orientation of the hydroxymethyl group.

Analytical Strategy: The Causality of Experimental Design

To build a highly trustworthy structural proof, the NMR strategy must move beyond simple 1D assignments. The methodology is designed with specific causal links to address the unique challenges of steroidal characterization:

- 1D ^1H and ^{13}C NMR: Establishes the fundamental loss of the upfield cyclopropyl signals (typically seen at 0.5–1.5 ppm in the parent drug) and the emergence of a deshielded hydroxymethyl group.
- 2D COSY and HSQC: Traces the continuous spin system. COSY links the C4 alkene proton through the C6 methylene to the C7 methine, and finally to the new C7-CH₂OH group.
- 2D HMBC: Provides regiochemical proof. Long-range heteronuclear couplings (,) anchor the isolated -CH₂OH spin system to the rigid steroidal core at C7.
- 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): The critical step for stereochemical assignment. Because drospirenone impurities have a molecular weight of ~384 Da, they tumble at an intermediate rate in solution, which can cause standard NOESY signals to vanish (NOE 0). Therefore, ROESY is employed to ensure positive cross-peaks. The β -face (top) of the steroid is defined by the C19 methyl group; thus, a spatial correlation between the C19 protons and the hydroxymethyl protons definitively proves the 7β -configuration.

Self-Validating Experimental Protocol

This protocol ensures high data integrity through internal calibration and cross-validation steps.

Phase 1: Sample Preparation and System Suitability

- Solvent Selection: Dissolve 10–15 mg of the **7 β -hydroxymethyl drospirenone** standard in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Rationale: CDCl₃ is chosen because it

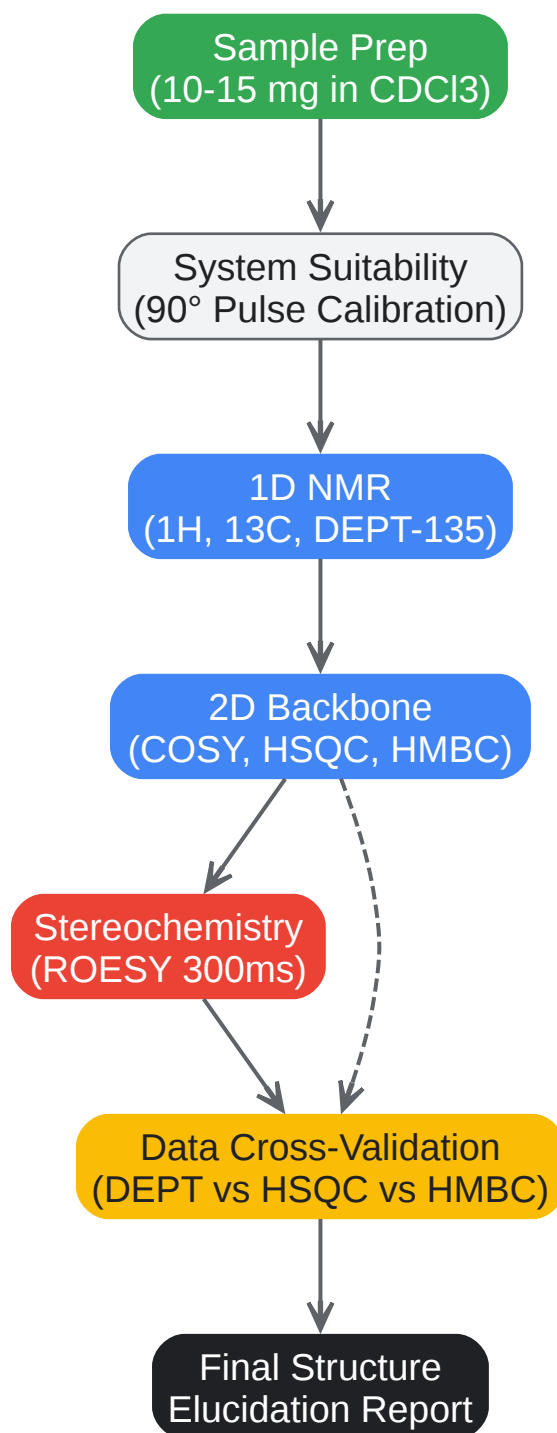
provides superior chemical shift dispersion for steroidal aliphatic protons compared to DMSO-d6, preventing severe signal overlap in the 1.0–2.5 ppm region.

- Internal Referencing: Use the residual CHCl₃ solvent peak (1H: 7.26 ppm; 13C: 77.16 ppm) as the internal chemical shift reference to ensure absolute accuracy across all spectra.
- Pulse Calibration (Self-Validation): Before acquisition, manually calibrate the 90° pulse width (pw90) for the specific sample. This ensures maximum signal-to-noise (S/N) ratio and prevents phase artifacts in complex 2D multipulse sequences.

Phase 2: NMR Acquisition Parameters Perform all experiments on a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize sensitivity.

- 1H NMR: Acquire 32 scans with a spectral width of 12 ppm and a relaxation delay (d1) of 2.0 seconds to ensure complete longitudinal relaxation.
- 13C{1H} NMR & DEPT-135: Acquire 1024 scans. Cross-validation step: The sum of DEPT-135 signals (CH/CH₃ positive, CH₂ negative) must perfectly map to the protonated carbons in the standard 13C spectrum, validating the carbon multiplicity.
- HSQC & HMBC: Acquire with 256 t1 increments and 32 scans per increment. Optimize the HMBC delay for a long-range coupling constant of

Hz.
- ROESY: Acquire with a continuous-wave spin-lock mixing time of 300 ms. Rationale: This specific mixing time is chosen to maximize the buildup of rotating-frame NOEs for a medium-sized molecule while minimizing spin-diffusion artifacts that could lead to false stereochemical assignments.



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Fig 1. Self-validating NMR elucidation workflow for drospirenone impurities.

Data Presentation and Interpretation

The structural transformation from drospirenone to its 7 β -hydroxymethyl derivative is clearly marked by the appearance of an ABX spin system representing the -CH₂OH group. The quantitative chemical shift data, cross-validated via 2D NMR, is summarized below.

Table 1: Diagnostic NMR Assignments for **7 β -Hydroxymethyl Drospirenone** (CDCl₃, 600 MHz)

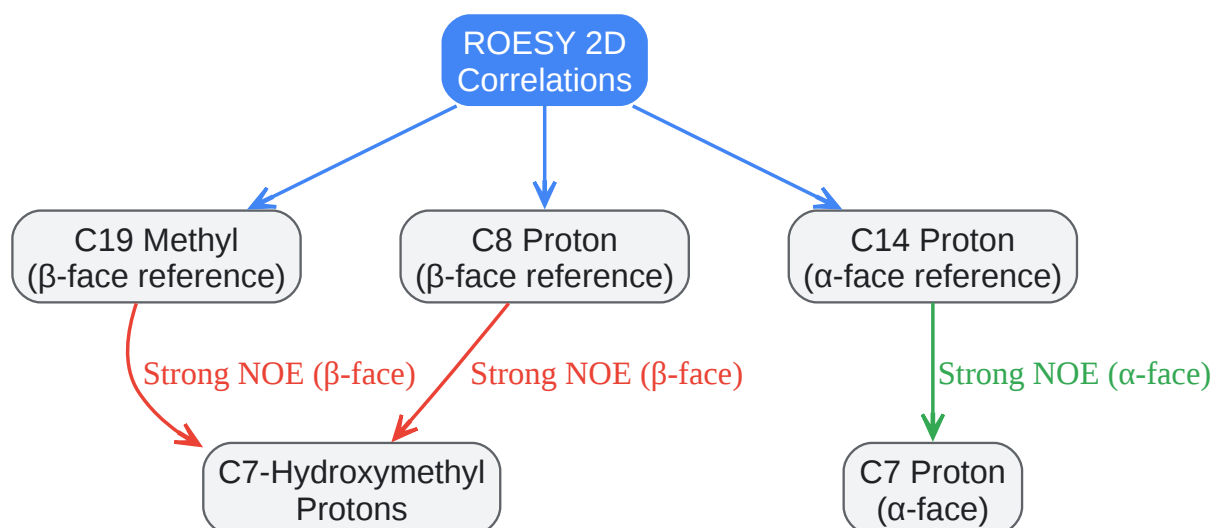
Position	¹³ C Shift (ppm)	¹ H Shift (ppm)	Multiplicity & J (Hz)	Key HMBC Correlations (H to C)
C3 (Carbonyl)	199.0	-	-	-
C4 (Alkene)	125.5	5.85	d ()	C2, C6, C10
C6 (Methylene)	32.4	2.45, 2.60	m	C4, C5, C7, C8
C7 (Methine)	40.1	2.10	m	C5, C6, C8, C9, C7-CH ₂ OH
C7-CH ₂ (Hydroxymethyl)	63.5	3.55, 3.72	dd ()	C6, C7, C8
C18 (Methyl)	18.5	0.88	s	C12, C13, C14, C17
C19 (Methyl)	19.2	1.05	s	C1, C5, C9, C10
Lactone C=O	176.2	-	-	-

Note: The C7-CH₂ protons appear as a diastereotopic pair (dd) at 3.55 and 3.72 ppm due to their proximity to the adjacent chiral center at C7.

Stereochemical Elucidation: The ROESY Logic

The most critical aspect of this characterization is proving the β -orientation of the hydroxymethyl group. The steroidal framework provides a rigid scaffold where the α -face (bottom) and β -face (top) are strictly defined.

- Reference Points: The C19 methyl group and the C8 proton are strictly β -oriented. The C14 proton is strictly α -oriented.
- Observation: In the ROESY spectrum, the protons of the C7-hydroxymethyl group (3.55, 3.72 ppm) exhibit strong spatial correlations (cross-peaks) with both the C19 methyl protons (1.05 ppm) and the C8- β proton.
- Validation: Concurrently, the C7 methine proton (2.10 ppm) shows a strong correlation with the C14- α proton, confirming that the C7 proton resides on the α -face. This mutually exclusive spatial arrangement definitively proves that the hydroxymethyl group is on the β -face.



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Fig 2. ROESY correlation logic for confirming the 7β -orientation of the hydroxymethyl group.

By combining exact mass confirmation [3] with this rigorous, self-validating NMR methodology, analysts can confidently identify **7β -hydroxymethyl drospirenone**, ensuring compliance with stringent pharmaceutical quality standards [4].

References

- Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. Available at: [\[Link\]](#)
- 7-Hydroxymethyl drospirenone | C₂₄H₃₂O₄ | CID 71749144. PubChem - NIH. Available at: [\[Link\]](#)
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